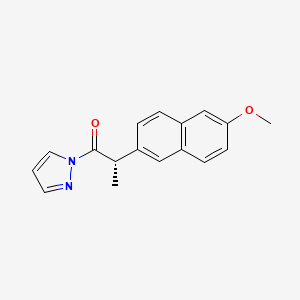
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both naphthalene and pyrazole moieties in the structure suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Naphthalene Derivative: Starting with a naphthalene precursor, such as 6-methoxynaphthalene, undergoes functionalization to introduce the desired substituents.
Pyrazole Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyrazole moiety under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Potential use as a drug candidate due to its structural features.
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for anti-inflammatory, anti-cancer, or antimicrobial properties.
Diagnostics: Utilized in imaging studies due to its fluorescent properties.
Industry
Materials Science: Incorporated into polymers or materials with specific electronic properties.
Agriculture: Used in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The naphthalene and pyrazole moieties could facilitate binding to these targets, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)ethan-1-one: Similar structure but with a shorter carbon chain.
(2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-imidazol-1-yl)propan-1-one: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Structural Features: The combination of naphthalene and pyrazole rings in (2S)-2-(6-Methoxynaphthalen-2-yl)-1-(1H-pyrazol-1-yl)propan-1-one provides unique electronic and steric properties.
Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
917761-70-7 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
(2S)-2-(6-methoxynaphthalen-2-yl)-1-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C17H16N2O2/c1-12(17(20)19-9-3-8-18-19)13-4-5-15-11-16(21-2)7-6-14(15)10-13/h3-12H,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
VNBABSUYAAINGP-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CC=N3 |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
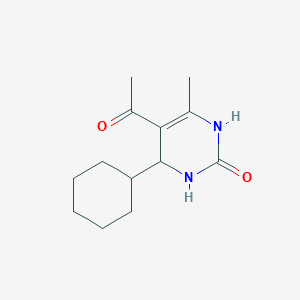
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)
methanide](/img/structure/B14208663.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
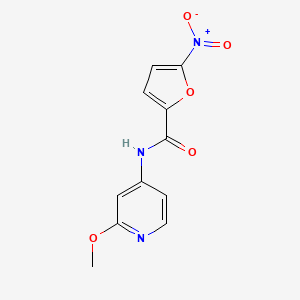
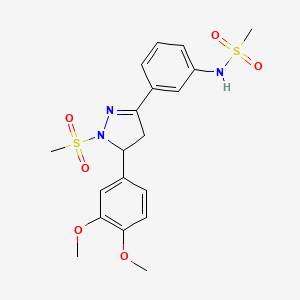
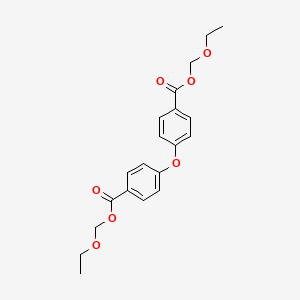
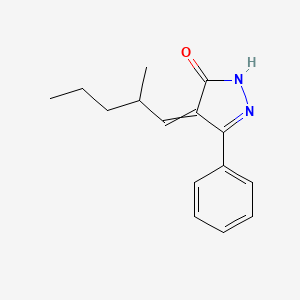
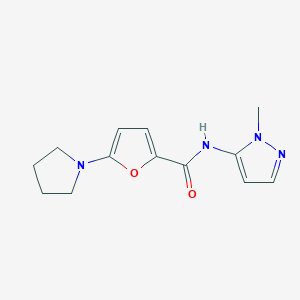
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
